molecular formula C12H16BIO2 B1312956 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 73852-88-7

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1312956
CAS RN: 73852-88-7
M. Wt: 329.97 g/mol
InChI Key: ACCWXFPZHMACEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For instance, new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives, N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives, and their cyclization products were designed and synthesized .

Scientific Research Applications

Synthesis of Modified Phenylboronic Acid Derivatives

This compound is used in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have shown inhibitory activity against serine proteases like thrombin. These derivatives were studied in both solid state and solution, exhibiting weak nitrogen-to-boron coordination, which is significant in understanding their reactivity and potential applications in designing protease inhibitors (Spencer et al., 2002).

Preparation of Alkyl and Aryl Pinacolboronates

The reaction of iodine with this dioxaborolane under ambient conditions in tetrahydrofuran (THF) leads to the formation of iodoalkylborate species, which react with Grignard reagents to produce alkyl and aryl pinacolboronates. These reactions are crucial for the synthesis of boron-containing compounds, offering a pathway to synthesize various organic molecules (Murphy et al., 2015).

Synthesis of Boron-Containing Stilbenes

Another application involves the synthesis of pinacolylboronate-substituted stilbenes, where this dioxaborolane derivative acts as a precursor. These boron-containing stilbene derivatives have potential applications in synthesizing new materials for liquid crystal display (LCD) technology and are being investigated for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).

Precision Polymer Synthesis

This compound is utilized in precision synthesis processes, such as the Suzuki-Miyaura coupling polymerization to produce polymers with narrow molecular weight distribution and high regioregularity. This application is particularly relevant in materials science for creating polymers with specific properties for electronic devices (Yokozawa et al., 2011).

Electrochemical Studies

Electrochemical properties and reactions of sulfur-containing organoboron compounds derived from this dioxaborolane have been studied, demonstrating the β-effect of organoborate. This research provides insights into the electrochemical behavior of organoboron compounds, which could inform the development of new electrochemical sensors or catalysts (Tanigawa et al., 2016).

properties

IUPAC Name

2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCWXFPZHMACEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466693
Record name 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

73852-88-7
Record name 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
26
Citations
J Li, M Sun, Z Bo - Journal of Polymer Science Part A: Polymer …, 2007 - Wiley Online Library
A set of AB 2 type monodisperse conjugated oligomers carrying two bromo functional groups and one boronic ester functional group were prepared by iterative deprotection and …
Number of citations: 17 onlinelibrary.wiley.com
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
S Cuesta‐Galisteo, J Schörgenhumer… - Angewandte …, 2021 - Wiley Online Library
A nickel‐catalyzed asymmetric reductive hydroarylation of vinyl amides to produce enantioenriched α‐arylbenzamides is reported. The use of a chiral bisimidazoline (BIm) ligand, in …
Number of citations: 88 onlinelibrary.wiley.com
D Qiu, L Jin, Z Zheng, H Meng, F Mo… - The Journal of …, 2013 - ACS Publications
A metal-free borylation process based on Sandmeyer-type transformation using arylamines derivatives as the substrates has been developed. Through optimization of the reaction …
Number of citations: 143 pubs.acs.org
C Deldaele, G Evano - ChemCatChem, 2016 - Wiley Online Library
An efficient and highly practical procedure is reported for the Ullmann–Goldberg‐type copper‐catalyzed amination of aryl iodides. By using a combination of copper iodide and proline …
T Wada, Y Tachi, K Toyota, M Kozaki - Tetrahedron Letters, 2022 - Elsevier
A platinum octaethylporphyrin (PtOEP)-diphenylanthracene (DPA) dyad with an ethynylene linker was synthesized. PtOEP and DPA were used as a triplet sensitizer/energy donor and …
Number of citations: 2 www.sciencedirect.com
SJ McQuaker, CL Quinlan, ST Caldwell… - …, 2013 - Wiley Online Library
A high membrane potential across the mitochondrial inner membrane leads to the production of the reactive oxygen species (ROS) implicated in aging and age‐related diseases. A …
TH Dang - 2022 - search.proquest.com
The area of catalytic C− C and C− X (X= I, Br, Cl, OTf, ONf) functionalization has attracted enormous interest over the last century both in terms of the types of new bonds formations and …
Number of citations: 0 search.proquest.com
T Yang, X Chen, W Rao, MJ Koh - Chem, 2020 - cell.com
Catalytic alkene difuntionalization is a convenient platform for introducing complexity in molecules and has wide applications in organic synthesis. Yet a compelling challenge that …
Number of citations: 76 www.cell.com
MV Ivanova, T Besset, X Pannecoucke, T Poisson - Synthesis, 2018 - thieme-connect.com
We report the palladium-catalyzed introduction of the difluoromethylposphonate unit onto aryl and heteroaryl iodides under mild conditions. Using the CuCF 2 PO(OEt) 2 species …
Number of citations: 19 www.thieme-connect.com

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